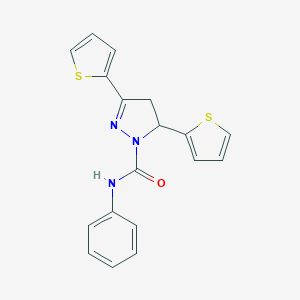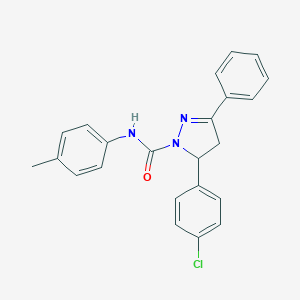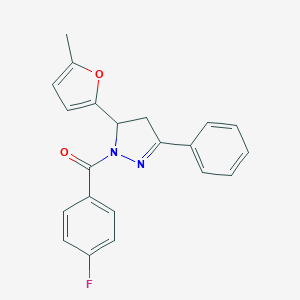![molecular formula C18H19N5O3 B292256 (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292256.png)
(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione, also known as EPTQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. EPTQ belongs to the class of pyrazoloquinazoline derivatives, which have been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is not fully understood. However, studies have suggested that (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione exerts its anticancer activity through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory activity of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione possesses various biochemical and physiological effects. (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to inhibit the proliferation and migration of cancer cells. Additionally, (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione in lab experiments include its simple and efficient synthesis method, as well as its potential therapeutic applications. However, the limitations of using (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the scientific research of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. One future direction is to further investigate the mechanism of action of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione and its potential targets. Additionally, studies could investigate the potential side effects of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione and its safety profile. Another future direction is to explore the potential of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Overall, the scientific research of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has shown its potential as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form ethyl 4-ethoxyphenylhydrazinecarboxylate. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to produce (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. The synthesis of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been reported to be a simple and efficient process.
Aplicaciones Científicas De Investigación
(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione possesses anticancer, antitumor, and anti-inflammatory activities. (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Additionally, (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C18H19N5O3 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione |
InChI |
InChI=1S/C18H19N5O3/c1-2-26-12-9-7-11(8-10-12)20-21-15-16-19-14-6-4-3-5-13(14)18(25)23(16)22-17(15)24/h7-10,20H,2-6H2,1H3,(H,22,24)/b21-15- |
Clave InChI |
YUEWLNJMCQFPCN-QNGOZBTKSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N/N=C/2\C(=O)NN3C2=NC4=C(C3=O)CCCC4 |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC4=C(C3=O)CCCC4 |
SMILES canónico |
CCOC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC4=C(C3=O)CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)


![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292189.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![2-{[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292193.png)
![2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292195.png)